molecular formula C14H11N3 B11881004 4-(2-(1H-Imidazol-2-yl)phenyl)pyridine CAS No. 608515-26-0

4-(2-(1H-Imidazol-2-yl)phenyl)pyridine

Cat. No.: B11881004
CAS No.: 608515-26-0
M. Wt: 221.26 g/mol
InChI Key: WHHYBKOJRVSMRH-UHFFFAOYSA-N
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Description

4-(2-(1H-Imidazol-2-yl)phenyl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a fundamental structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-Imidazol-2-yl)phenyl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-Imidazol-2-yl)phenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: Both the imidazole and pyridine rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated reagents and catalysts like palladium can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(1H-Imidazol-2-yl)phenyl)pyridine is unique due to its combination of imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, from catalysis to drug development.

Properties

CAS No.

608515-26-0

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

4-[2-(1H-imidazol-2-yl)phenyl]pyridine

InChI

InChI=1S/C14H11N3/c1-2-4-13(14-16-9-10-17-14)12(3-1)11-5-7-15-8-6-11/h1-10H,(H,16,17)

InChI Key

WHHYBKOJRVSMRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC=C2)C3=NC=CN3

Origin of Product

United States

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